3,4-Dichlorothiophene
Overview
Description
3,4-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 3 and 4 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene.
Synthesis Analysis
The synthesis of various thiophene derivatives, including those related to 3,4-dichlorothiophene, has been extensively studied. For instance, 3,4-bis(trimethylsilyl)thiophene has been synthesized through multiple routes, such as 1,3-dipolar cycloaddition and modification of 3,4-dibromothiophene, which could potentially be adapted for the synthesis of 3,4-dichlorothiophene . Additionally, the synthesis of unsymmetrical 2,4-diaryl- and 2,3-diarylthiophenes from 2,5-dichlorothiophene has been reported, indicating the versatility of dichlorothiophene derivatives in cross-coupling reactions . Furthermore, the synthesis of 3,4-biaryl-2,5-dichlorothiophene through Suzuki cross-coupling has been demonstrated, showcasing the potential for creating a wide range of substituted thiophenes .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be significantly influenced by the substituents attached to the thiophene ring. For example, the crystal structure of 3,4-dimethoxytellurophene, a tellurium-containing thiophene analogue, is characterized by short Te...Te distances, which could suggest interesting packing and electronic properties for chlorinated thiophenes as well . Similarly, the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes, which include a thiophene homologue, indicate that chlorinated thiophenes may also exhibit planarity, affecting their electronic properties .
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be explored through various chemical reactions. For instance, the electropolymerization of 3,4-dimethoxytellurophene suggests that similar processes could be applied to 3,4-dichlorothiophene to produce conducting polymers . Additionally, the synthesis of 3,4-bis(trimethylsilyl)thiophene and its subsequent reactions, including palladium-catalyzed cross-coupling, provide insights into the types of chemical transformations that 3,4-dichlorothiophene could undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the synthesis of poly(3,4-dichloro)thiophene aimed to produce a light-conducting polymer, indicating that the dichloro substitution could impart desirable electronic properties . The study of the electronic and excited state properties of a dichlorophenyl derivative in different solvent atmospheres also provides information on the solvation effects that could be relevant for 3,4-dichlorothiophene . Moreover, the nonlinear optical (NLO) properties of biaryl-dichlorothiophene derivatives have been investigated, suggesting that 3,4-dichlorothiophene could also exhibit significant NLO behavior .
Scientific Research Applications
Full Functionalization of Thiophene Ring :
- A study by Piller and Knochel (2009) demonstrated the full functionalization of all four positions of the thiophene ring, starting from 2,5-dichlorothiophene. This process, which involved successive magnesiations, trapping with electrophiles, dechlorination, and metalation, led to the synthesis of fully functionalized thiophenes. Notably, they applied this technique to synthesize a thiophene analogue of Atorvastatin (Lipitor) (Piller & Knochel, 2009).
Synthesis of Mixed Thiophene–Arene Oligomers :
- Sone, Umetsu, and Sato (1991) synthesized new classes of 3,4′-Diaryl- and 4,4′-Diaryl-2,2′-bithienyls from 2,5-dichlorothiophene. This involved a Friedel–Crafts type self-condensation and catalytic dechlorination to yield unsymmetrical bithienyls, offering potential in electronic and optical applications (Sone, Umetsu, & Sato, 1991).
Preparation of Arylthiophenes :
- Another study by Sone, Inoue, and Sato (1988) reported the preparation of 3-Arylthiophenes from 2,5-dichlorothiophene. This two-step process involved regioselective reactions with aromatic compounds and catalytic dechlorination, useful in synthesizing various arylthiophene derivatives (Sone, Inoue, & Sato, 1988).
Synthesis of 3, 4-Biaryl-2, 5-Dichlorothiophene for Nonlinear Optical Materials :
- Mahmood et al. (2018) reported the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives via palladium-catalyzed Suzuki cross-coupling. The study highlighted their potential as nonlinear optical (NLO) materials due to significant first hyperpolarizability values (Mahmood et al., 2018).
Synthesis of Unsymmetrical Diarylthiophenes :
- Sone et al. (1994) synthesized unsymmetrical 2,4-diaryl- and 2,3-diarylthiophenes from 2,5-dichlorothiophene, which could find applications in the development of organic electronic materials (Sone et al., 1994).
Study of Trihalogenated Hydroxythiophenes :
- Skramstad et al. (2000) investigated the synthesis, reactions, and tautomeric properties of trihalogenated hydroxythiophenes, including derivatives of 3,4-dichlorothiophene. This study could have implications for the development of novel organic compounds with specific tautomeric characteristics (Skramstad et al., 2000).
Synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid :
- Wang, Ji, and Sha (2014) developed an efficient method for synthesizing 4,5-Dichlorothiophene-2-carboxylic acid from thiophene-2-carboxylic acid, showcasing a potential industrial application (Wang, Ji, & Sha, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-dichlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXSOFIEKYPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169322 | |
Record name | Thiophene, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorothiophene | |
CAS RN |
17249-76-2 | |
Record name | 3,4-Dichlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17249-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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